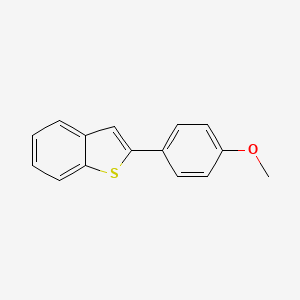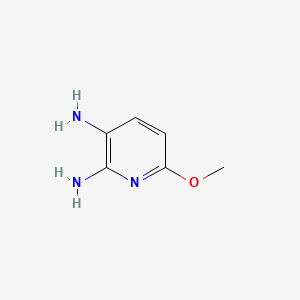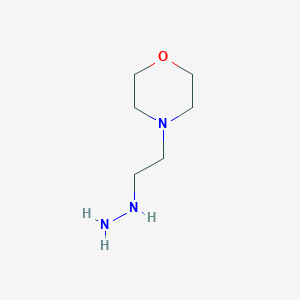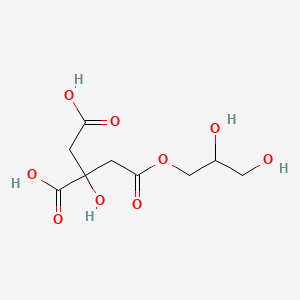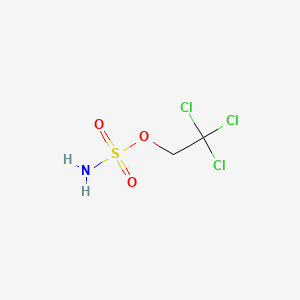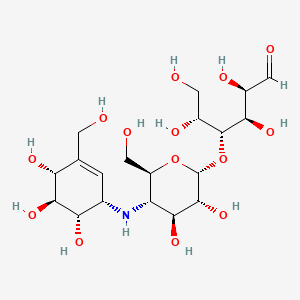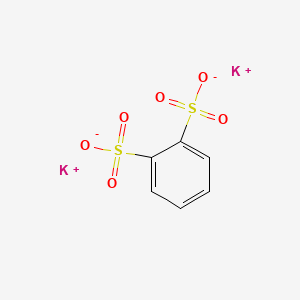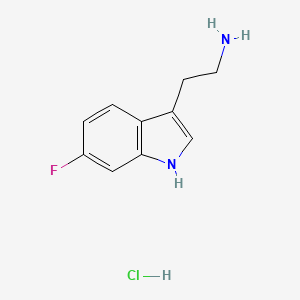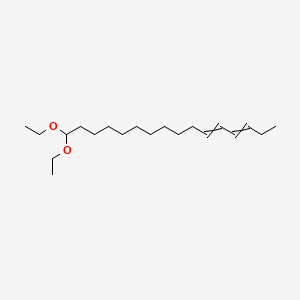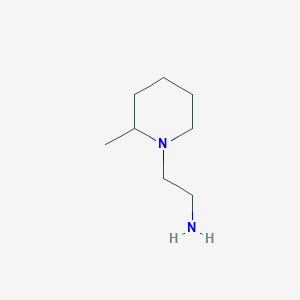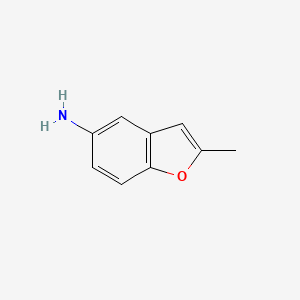
2-Chloro-6-nitrobenzenemethanol
Descripción general
Descripción
2-Chloro-6-nitrobenzenemethanol, also known as (2-chloro-6-nitrophenyl)methanol, is an organic compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 . It is used as an organic intermediate for the synthesis of benzamidazoles .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-nitrobenzenemethanol consists of a benzene ring substituted with a chlorine atom, a nitro group, and a methanol group . The exact structure can be found in various chemical databases .Aplicaciones Científicas De Investigación
Inhibitor of PqsD in Pseudomonas aeruginosa
Compounds based on a (2-nitrophenyl)methanol scaffold, which includes “(2-chloro-6-nitrophenyl)methanol”, have been shown to be promising inhibitors of PqsD . PqsD is a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . The most promising molecule displayed anti-biofilm activity and a tight-binding mode of action .
Anti-Biofilm Activity
The compound has shown potential in anti-biofilm activity. Biofilms are a key reason for bacterial resistance against conventional antibiotics in clinical use . Therefore, the compound could be used in the development of novel anti-infectives .
Cell-to-Cell Communication in Bacteria
The compound could be used to study cell-to-cell communication systems like quorum sensing (QS) in bacteria . QS regulates a variety of virulence factors, which contribute to breaking the first line defenses and damaging surrounding tissues leading to dissemination, systemic inflammatory-response syndrome, multiple organ failure, and, finally, death of the host .
Study of Bacterial Resistance
The compound could be used in the study of bacterial resistance against conventional antibiotics . This could lead to the development of more effective antibiotics.
Development of Fluorescent Inhibitors
The structure–activity relationship data gathered from the study of these inhibitors was used to design fluorescent inhibitors . This could lead to the development of new tools for studying enzyme activity and inhibition.
Potential Use in Heterocyclic Organic Compound Synthesis
The compound is categorized as a heterocyclic organic compound . Therefore, it could potentially be used in the synthesis of other heterocyclic organic compounds.
Safety and Hazards
Mecanismo De Acción
Target of Action
(2-chloro-6-nitrophenyl)methanol, also known as Benzenemethanol, 2-chloro-6-nitro- or 2-Chloro-6-nitrobenzenemethanol, is a compound that has been studied for its potential inhibitory effects on certain enzymes. One such enzyme is PqsD, a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa .
Mode of Action
The interaction of (2-chloro-6-nitrophenyl)methanol with its target, PqsD, results in the inhibition of this enzyme . This inhibition disrupts the normal biosynthesis of signal molecules in Pseudomonas aeruginosa, affecting its cell-to-cell communication .
Biochemical Pathways
The primary biochemical pathway affected by (2-chloro-6-nitrophenyl)methanol is the signal molecule biosynthesis in Pseudomonas aeruginosa . By inhibiting the PqsD enzyme, (2-chloro-6-nitrophenyl)methanol disrupts the production of signal molecules, which are crucial for the bacteria’s cell-to-cell communication .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is around 1.08, suggesting it could have good bioavailability .
Result of Action
The molecular and cellular effects of (2-chloro-6-nitrophenyl)methanol’s action primarily involve the disruption of cell-to-cell communication in Pseudomonas aeruginosa . By inhibiting the PqsD enzyme, this compound reduces the production of signal molecules, which can lead to a decrease in biofilm formation and potentially reduce the virulence of this bacterium .
Propiedades
IUPAC Name |
(2-chloro-6-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNWDPRVHZOPBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405475 | |
| Record name | 2-Chloro-6-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-nitrobenzenemethanol | |
CAS RN |
50907-57-8 | |
| Record name | 2-Chloro-6-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



